

# 5-Chloropyrimidine-2-carbonitrile physical properties

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## Compound of Interest

Compound Name: 5-Chloropyrimidine-2-carbonitrile

Cat. No.: B1584771

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An In-Depth Technical Guide to the Physical Properties of **5-Chloropyrimidine-2-carbonitrile**

## Abstract

**5-Chloropyrimidine-2-carbonitrile** is a pivotal heterocyclic compound, recognized for its role as a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents, necessitates a thorough understanding of its fundamental physical and chemical characteristics. This guide provides a comprehensive overview of the core physical properties of **5-Chloropyrimidine-2-carbonitrile** (CAS No. 38275-56-8), offering a foundational resource for researchers. The document details key physicochemical parameters, outlines its spectroscopic signature, and presents validated experimental protocols for property determination, ensuring both scientific integrity and practical applicability.

## Core Physicochemical Properties

The physical state and solubility of a compound are primary determinants of its handling, reaction conditions, and formulation potential. **5-Chloropyrimidine-2-carbonitrile** is a solid at room temperature, a characteristic that influences its storage and dispensation in a laboratory setting.<sup>[1]</sup> A summary of its key physical properties is presented below.

Table 1: Summary of Physical Properties for **5-Chloropyrimidine-2-carbonitrile**

Property	Value	Source(s)
CAS Number	38275-56-8	[2]
Molecular Formula	C <sub>5</sub> H <sub>2</sub> ClN <sub>3</sub>	[1]
Molecular Weight	139.54 g/mol	[1][3]
Appearance	Solid (likely white or off-white)	[1]
Melting Point	78 °C	[2][4][5]
Boiling Point	292 °C at 760 mmHg	[4][6]
Density	1.43 g/cm <sup>3</sup>	[5]
Solubility	- Low in water- Soluble in dichloromethane, chloroform	[1]

The structure of **5-Chloropyrimidine-2-carbonitrile**, featuring a polar pyrimidine ring and a cyano group, is balanced by its overall molecular size and the presence of a non-polar chloro substituent. This balance results in low aqueous solubility but good solubility in common organic solvents.[1]

Caption: Chemical structure of **5-Chloropyrimidine-2-carbonitrile**.

## Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of chemical compounds. The expected spectral data for **5-Chloropyrimidine-2-carbonitrile** are as follows:

- **Infrared (IR) Spectroscopy:** The IR spectrum provides insight into the functional groups present. For this molecule, the most prominent and diagnostic absorption would be the sharp, strong stretching vibration of the nitrile group (C≡N), typically observed in the 2220-2260 cm<sup>-1</sup> region. Other key signals would include C=N stretching vibrations within the pyrimidine ring (around 1525-1575 cm<sup>-1</sup>) and the C-Cl stretching vibration (around 700 cm<sup>-1</sup>).[7]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- $^1\text{H}$  NMR: The pyrimidine ring contains two protons. Due to the asymmetry of the molecule, these protons are chemically non-equivalent and would appear as distinct signals in the aromatic region of the spectrum (typically  $\delta$  7.0-9.0 ppm). The exact chemical shifts and coupling patterns would depend on the solvent used.
- $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the nitrile group would appear in a characteristic region ( $\delta$  115-125 ppm). The four carbons of the pyrimidine ring would have shifts influenced by the attached nitrogen and chlorine atoms.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition. The molecular ion peak ( $\text{M}^+$ ) would be observed at an  $m/z$  ratio corresponding to the molecular weight (139.54). A characteristic isotopic pattern would be visible due to the presence of chlorine: a peak for the molecule containing  $^{35}\text{Cl}$  and a smaller peak (approximately one-third the intensity) for the molecule containing  $^{37}\text{Cl}$  at  $\text{M}+2$ .

## Experimental Determination of Physical Properties

To ensure reproducibility and accuracy in research, standardized protocols for determining physical properties are essential. The following sections detail validated methodologies for measuring melting point and assessing solubility.

### Protocol for Melting Point Determination

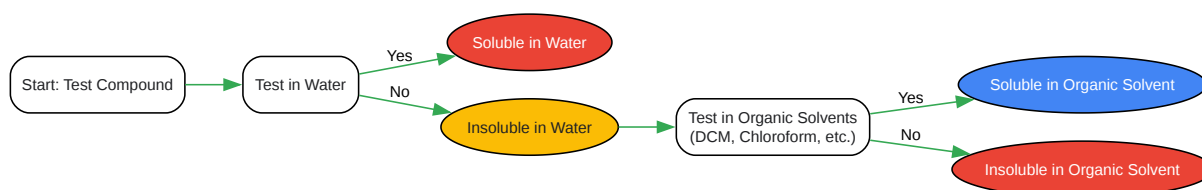
The melting point is a critical indicator of a substance's purity.<sup>[8]</sup> A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube setup, capillary tubes (sealed at one end), thermometer.<sup>[8]</sup>

Methodology:

- Sample Preparation: Ensure the **5-Chloropyrimidine-2-carbonitrile** sample is completely dry and finely powdered.

- **Capillary Loading:** Load a small amount of the powdered sample into a capillary tube to a height of about 2-3 mm.<sup>[8][9]</sup> This is achieved by tapping the open end of the tube into the powder and then gently tapping the sealed end on a hard surface to pack the sample down.<sup>[8]</sup>
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the apparatus.<sup>[10]</sup>
- **Rapid Determination (Optional):** Perform an initial rapid heating to quickly find the approximate melting point. This saves time in subsequent, more precise measurements.
- **Accurate Determination:** Allow the apparatus to cool. Using a fresh sample, heat the block rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting range is  $T_1 - T_2$ .
- **Validation:** Repeat the measurement with a fresh sample to ensure the result is reproducible.



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